

Preclinical Toxicological Profile of Caffeine and Sodium Benzoate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Caffeine benzoate

Cat. No.: B1195672

[Get Quote](#)

This technical guide provides a comprehensive overview of the preclinical toxicological profile of caffeine and sodium benzoate, components of **caffeine benzoate**. The information is targeted towards researchers, scientists, and drug development professionals, offering a detailed examination of acute, sub-chronic, genotoxic, and reproductive effects observed in preclinical studies. While data on the combined entity of **caffeine benzoate** is limited, this guide synthesizes the available preclinical data for its individual constituents to inform a comprehensive safety assessment.

Executive Summary

Caffeine, a well-known central nervous system stimulant, and sodium benzoate, a widely used preservative, both exhibit distinct toxicological profiles in preclinical models. Acute toxicity studies have established LD50 values for both compounds, indicating moderate acute toxicity for caffeine and low acute toxicity for sodium benzoate. Sub-chronic studies have identified No-Observed-Adverse-Effect Levels (NOAELs) and target organs of toxicity. Genotoxicity and reproductive toxicity studies have been conducted for both substances, with varied results depending on the experimental conditions and dosages. This document aims to present this data in a clear and comparative format to facilitate its use in research and development.

Acute Toxicity

Acute toxicity studies are fundamental in determining the potential for a substance to cause harm after a single dose. The median lethal dose (LD50) is a key metric derived from these studies.

Experimental Protocols for Acute Toxicity Studies

A standardized protocol for determining the acute oral LD50 in rodents, such as the one outlined by the Organisation for Economic Co-operation and Development (OECD) Guideline 423, is typically followed.

Experimental Workflow for Acute Oral Toxicity (LD50) Determination



[Click to download full resolution via product page](#)

Caption: Workflow for determining the acute oral LD50 value.

Quantitative Data for Acute Toxicity

Compound	Species	Route of Administration	LD50 Value	Reference
Caffeine	Rat (male albino)	Oral	367 mg/kg	[1] [2] [3]
Caffeine	Rat	Oral	200-400 mg/kg bw	[4]
Caffeine	Mouse	Oral	185 mg/kg bw	[4]
Sodium Benzoate	Rat	Oral	1700-2500 mg/kg bw (as benzoic acid)	[5]
Sodium Benzoate	Mouse	Oral	1700-2500 mg/kg bw (as benzoic acid)	[5]

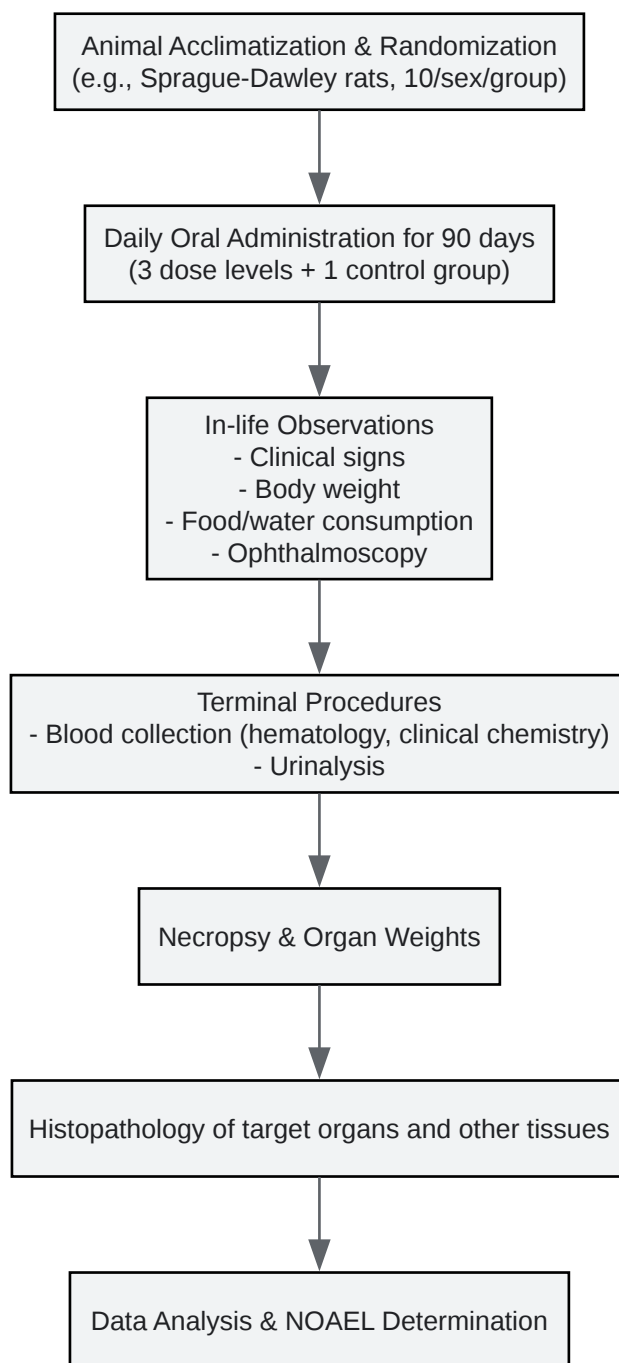
Sub-chronic Toxicity

Sub-chronic toxicity studies evaluate the effects of repeated exposure to a substance over a period of up to 90 days. These studies help to identify target organs and establish a No-Observed-Adverse-Effect Level (NOAEL).

Experimental Protocols for Sub-chronic Toxicity Studies

A typical 90-day oral toxicity study in rodents, following OECD Guideline 408, involves the daily administration of the test substance.

Experimental Workflow for a 90-Day Sub-chronic Oral Toxicity Study



[Click to download full resolution via product page](#)

Caption: Workflow of a 90-day sub-chronic oral toxicity study.

Quantitative Data for Sub-chronic Toxicity

Compound	Species	Duration	Route	NOAEL	Key Findings	Reference
Caffeine	Rat	90 days	Drinking water	151-174 mg/kg bw/day	Slight decrease in body weight gain.	[4]
Caffeine	Mouse	90 days	Drinking water	167-179 mg/kg bw/day	Slight decrease in body weight gain.	[4]
Sodium Benzoate	Rat (Sprague-Dawley)	90 days	Oral	250 mg/kg bw/day	At 500 mg/kg, alterations in hematological parameters and liver histopathology were observed.	[6]
Sodium Benzoate	Rat	30 days	Diet	500 mg/kg bw	No clinically adverse effects or histopathological changes.	[7]

Compound of Diphenhydramine hydrochloride and Caffeine	Rat (Sprague-Dawley)	28 days	Oral	51 mg/kg/day	Anorexia and liver function impairment .	[8][9]
Compound of Diphenhydramine hydrochloride and Caffeine	Beagle Dog	28 days	Oral	28.30 mg/kg/day (male), 5.66 mg/kg/day (female)	Anorexia and liver function impairment .	[8][9]

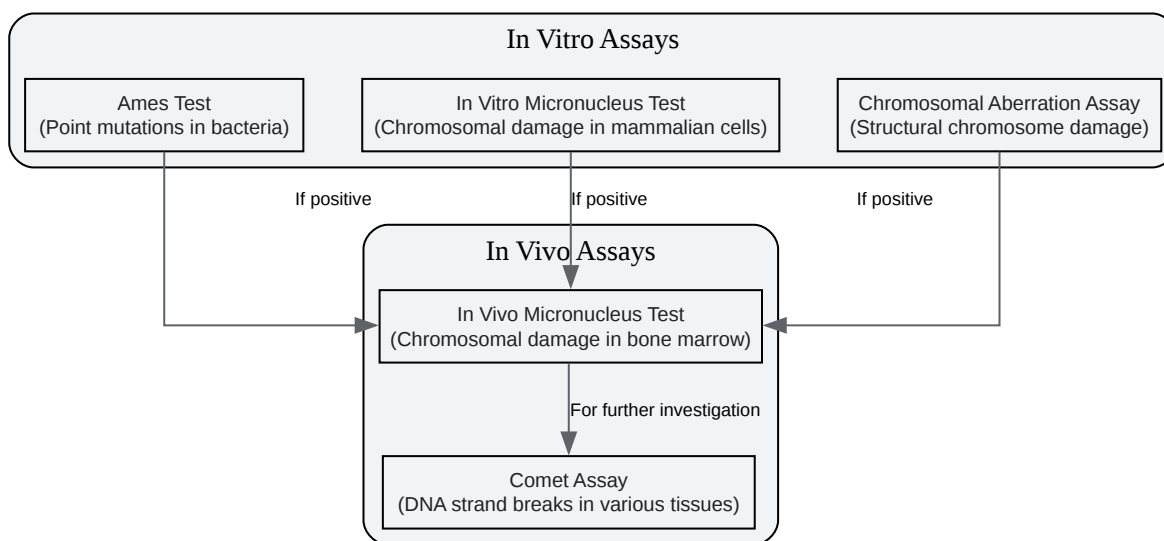
Genotoxicity

Genotoxicity assays are performed to assess the potential of a substance to damage genetic material. A battery of in vitro and in vivo tests is typically required.

Experimental Protocols for Genotoxicity Testing

The Ames test (bacterial reverse mutation assay), in vitro micronucleus test, and in vivo comet assay are commonly employed methods.

Logical Relationship in a Standard Genotoxicity Testing Battery



[Click to download full resolution via product page](#)

Caption: A typical tiered approach for genotoxicity assessment.

Summary of Genotoxicity Findings

Compound	Assay Type	System	Result	Remarks	Reference
Caffeine	Various in vitro and in vivo assays	Bacteria, mammalian cells, animals	Mostly negative	Positive results were often observed under extreme conditions or at high, lethal doses.	[4] [10]
Caffeine	Comet assay and micronucleus test	Pregnant and lactating mice and their offspring	Genotoxic	Effects were observed in both dams and offspring.	[11] [12]
Sodium Benzoate	In vitro assays	Human lymphocytes	Weakly genotoxic	Increased DNA damage and micronucleus formation.	[13]
Sodium Benzoate	In vivo assays	Rats and mice	Conflicting	Some studies report genotoxic effects at high doses, while others show no significant effects at relevant consumption levels.	[14] [15]
Sodium Benzoate	Comet assay	Pregnant rats and their newborns	Genotoxic	Showed concentration-dependent	[16]

DNA damage
in liver tissue.

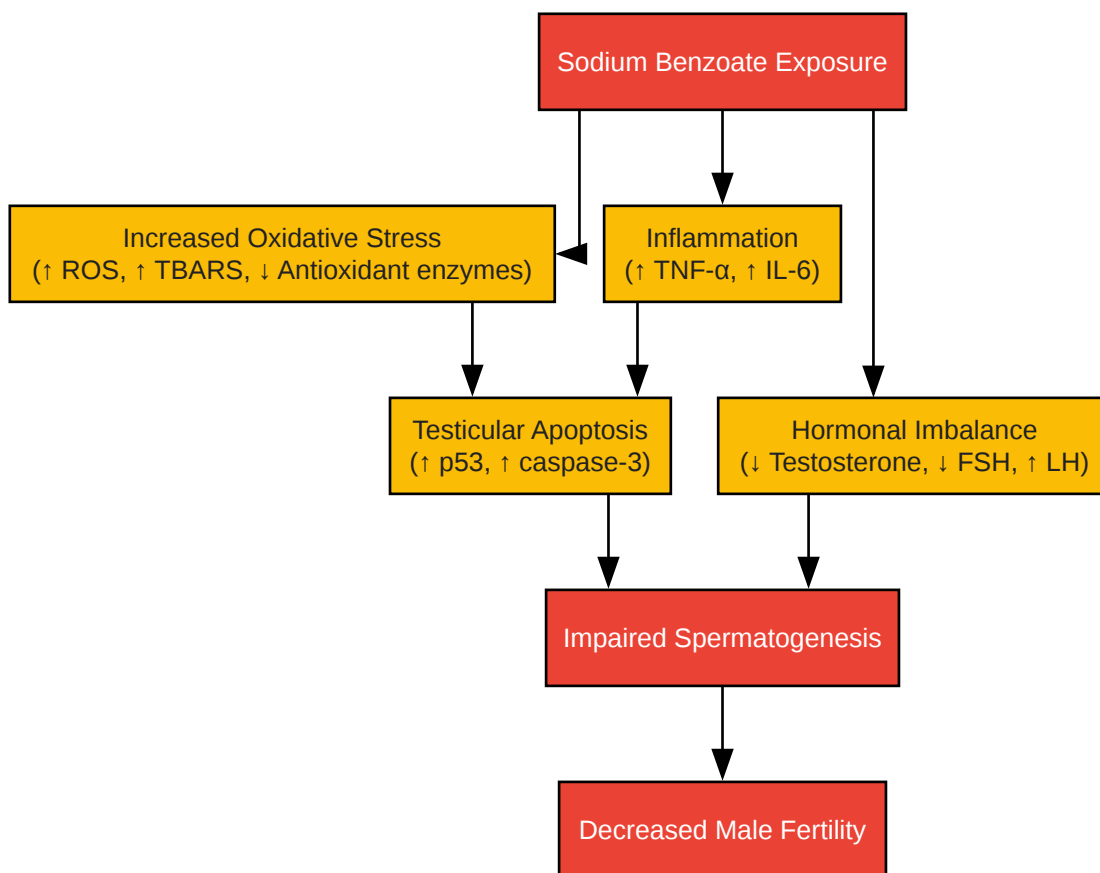
Reproductive and Developmental Toxicity

These studies investigate the potential adverse effects of a substance on sexual function, fertility, and development of the offspring.

Experimental Protocols for Reproductive and Developmental Toxicity

Two-generation reproductive toxicity studies (OECD Guideline 416) and prenatal developmental toxicity studies (OECD Guideline 414) are the standard assays.

Signaling Pathway Implicated in Sodium Benzoate-Induced Reproductive Toxicity in Male Rats



[Click to download full resolution via product page](#)

Caption: Proposed mechanism of sodium benzoate-induced male reproductive toxicity.

Summary of Reproductive and Developmental Toxicity Findings

Compound	Species	Study Type	Key Findings	Reference
Caffeine	Rat, Mouse	Reproductive	Effects on reproduction were generally observed in the presence of parental toxicity. A NOAEL was not established in one rat study.	[4]
Caffeine	Rat	Developmental	Maternal consumption of high doses of caffeine led to decreased sperm density and motility in male offspring.	[17]
Caffeine	Rat	Reproductive Assessment by Continuous Breeding	Reduced pup weights at ≥ 12.5 mg/kg and decreased litter size and viability at 50 mg/kg.	[18]
Sodium Benzoate	Rat (male)	90-day oral	Dose-dependent decrease in sperm count and motility, altered reproductive organ weights, and hormonal imbalances. The NOAEL for reproductive effects was	[19]

			determined to be less than 1 mg/kg bw/day.	
Sodium Benzoate	Rat (male)	Sub-chronic	Impaired spermatogenesis and sperm quality at doses of 0.5% and 1% in drinking water.	[20]
Sodium Benzoate	Rat (male and female)	Developmental (juvenile to peripubertal)	Disrupted the HPG-axis, reduced reproductive organ weight, and caused histopathological damage to the gonads.	[21]

Conclusion

The preclinical toxicological data for caffeine and sodium benzoate indicate distinct profiles. Caffeine's toxicity is primarily associated with its stimulant effects on the central nervous and cardiovascular systems, with reproductive and developmental effects generally occurring at maternally toxic doses. Sodium benzoate, at high doses, has been shown to induce oxidative stress, inflammation, and has effects on the liver, kidneys, and reproductive system. Genotoxicity findings for both compounds are mixed and appear to be dose-dependent.

For the combined entity, **caffeine benzoate**, a comprehensive toxicological assessment would require dedicated studies. However, the profiles of the individual components suggest that potential target organs for toxicity would include the central nervous system, cardiovascular system, liver, kidneys, and the reproductive system. The potential for additive or synergistic effects should also be considered in any future risk assessment. This guide provides a foundational understanding of the preclinical toxicology of caffeine and sodium benzoate to inform further research and development activities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. The acute lethal dose 50 (LD50) of caffeine in albino rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The acute lethal dose 50 (LD50) o... preview & related info | Mendeley [mendeley.com]
- 3. researchgate.net [researchgate.net]
- 4. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 5. 4. Toxicity, animal data, Danish Environmental Protection Agency [www2.mst.dk]
- 6. Subchronic Oral Toxicity of Sodium p-Hydroxybenzoate in Sprague-Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. snowwhitechem.com [snowwhitechem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Evaluation of the genotoxicity data on caffeine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Genotoxic effects of caffeine in female mice exposed during pregnancy and lactation period and their offspring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Sodium Benzoate—Harmfulness and Potential Use in Therapies for Disorders Related to the Nervous System: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Review of the Evaluation and Potential Genotoxicity of Sodium Benzoate and Potassium Benzoate as Food Preservatives in Health and Various Applications [ijisr.issr-journals.org]
- 15. researchgate.net [researchgate.net]
- 16. tandfonline.com [tandfonline.com]
- 17. Maternal caffeine consumption has irreversible effects on reproductive parameters and fertility in male offspring rats - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Abstract for RACB94006 [ntp.niehs.nih.gov]
- 19. Dose-dependent reproductive toxicity of sodium benzoate in male rats: Inflammation, oxidative stress and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Sodium benzoate exposure from juvenile to peripubertal period disrupts HPG-axis in both male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Preclinical Toxicological Profile of Caffeine and Sodium Benzoate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1195672#toxicological-profile-of-caffeine-benzoate-in-preclinical-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com